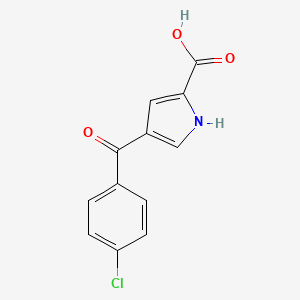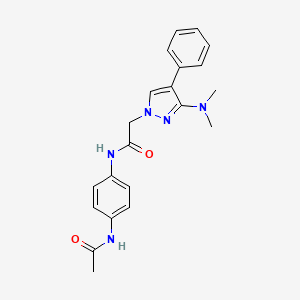
4-(4-Chlorobenzoyl)-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobenzoic acid is an organic compound with the molecular formula ClC6H4CO2H . It is a white solid that is soluble in some organic solvents and in aqueous base . It is a degradation product of indomethacin .
Synthesis Analysis
4-Chlorobenzoic acid is prepared by the oxidation of 4-chlorotoluene .
Molecular Structure Analysis
The molecular formula of 4-Chlorobenzoic acid is C7H5ClO2 . Its average mass is 156.566 Da and its monoisotopic mass is 155.997803 Da .
Chemical Reactions Analysis
4-Chlorobenzoic acid is prepared by oxidation of 4-chlorotoluene .
Physical and Chemical Properties Analysis
4-Chlorobenzoic acid is a white solid with a density of 1.571 g/cm3 . It has a melting point of 241.5 °C and a boiling point of 276 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A study by (Muchowski et al., 1985) discusses the synthesis of compounds including 4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxylic acid derivatives. They found that several of these compounds exhibited significant anti-inflammatory and analgesic activities, comparable or superior to indomethacin, in both acute and chronic animal models.
Synthetic Methodologies
- (Marcotte & Lubell, 2002) explored a synthesis approach for 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters, demonstrating efficient production of these compounds, which are structurally related to this compound.
Molecular Recognition
- In a study on molecular recognition, (Verdejo et al., 2009) reported the effective binding of aromatic N-oxides in water using water-soluble receptors derived from aryl extended calix[4]pyrrole, which includes carboxylic acids similar to this compound.
Other Applications
- (Alizadeh et al., 2008) synthesized 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives through a unique process. This study underscores the versatility of pyrrole carboxylic acids in synthetic chemistry.
- (Anderson & Carson, 1980) synthesized 5-(4-Chlorobenzoyl)-4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-acetic acid, a major metabolite of zomepirac sodium, indicating the role of similar structures in metabolic pathways.
- Research by (Galenko et al., 2015) demonstrates the conversion of isoxazoles to pyrrole-2,4-dicarboxylic acid derivatives, highlighting the chemical transformations possible with pyrrole carboxylic acids.
Catalytic Applications
- (Altman et al., 2008) found that pyrrole 2-carboxylic acid acts as an effective ligand in Cu-catalyzed monoarylation of anilines, showing its utility in catalysis.
Biomedical Applications
- (Maeda et al., 1995) reported on the synthesis of carboxylic acid-functionalized polypyrrole-silica microparticles, indicating potential applications in biomedical fields, particularly as marker particles in immunodiagnostic assays.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4-(4-Chlorobenzoyl)-1H-pyrrole-2-carboxylic acid is the enzyme 4-chlorobenzoyl CoA dehalogenase . This enzyme plays a crucial role in the metabolism of certain aromatic compounds, particularly those that contain a chlorine atom .
Mode of Action
This compound interacts with its target, the 4-chlorobenzoyl CoA dehalogenase, through a process known as hydrolytic dehalogenation . This process involves the removal of a halogen atom (in this case, chlorine) from the compound, resulting in the formation of 4-hydroxybenzoic acid .
Biochemical Pathways
The biochemical pathway affected by this compound involves the transformation of the compound into 4-hydroxybenzoic acid, which is then hydroxylated to protocatechuic acid (PCA) . The PCA is subsequently metabolized via the β-ketoadipate pathway . This pathway is important for the degradation and recycling of aromatic compounds in the cell.
Pharmacokinetics
The compound’s interaction with 4-chlorobenzoyl coa dehalogenase suggests that it may be metabolized in the body through enzymatic processes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the transformation of the compound into other metabolites, such as 4-hydroxybenzoic acid and PCA . These metabolites can then be further processed by the cell, contributing to the degradation and recycling of aromatic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain bacteria capable of metabolizing the compound, such as Cupriavidus sp. strain SK-3, can affect its degradation . Additionally, the compound’s stability and efficacy may be influenced by factors such as pH, temperature, and the presence of other chemicals in the environment .
Eigenschaften
IUPAC Name |
4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-9-3-1-7(2-4-9)11(15)8-5-10(12(16)17)14-6-8/h1-6,14H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYVROHQCXUFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CNC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B2597859.png)
![(1R,5S)-8-((4-fluorophenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2597860.png)





![5-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2597870.png)
![2-[[[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-oxomethyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2597872.png)
![[5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine](/img/structure/B2597874.png)


![2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B2597880.png)
![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
